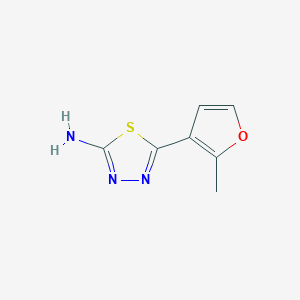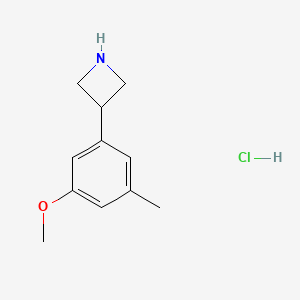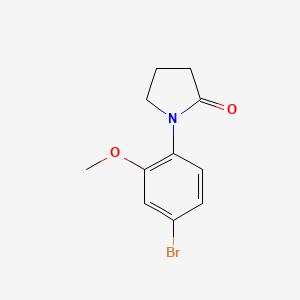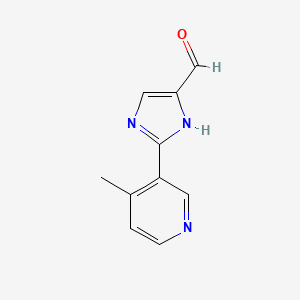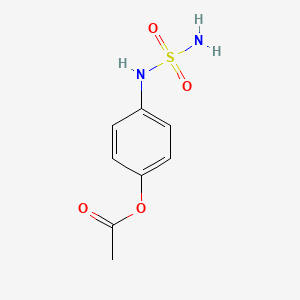
4-(Sulfamoylamino)phenyl Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Sulfamoylamino)phenyl Acetate is an organic compound that features a phenyl ring substituted with a sulfamoylamino group and an acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Sulfamoylamino)phenyl Acetate typically involves the acetylation of 4-aminophenyl sulfonamide. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is generally carried out under mild conditions, often at room temperature, to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of solid acid catalysts, such as mesoporous aluminophosphates, can facilitate the acetylation reaction under solvent-free conditions . This approach not only improves the reaction rate but also minimizes the environmental impact by reducing the need for organic solvents.
化学反応の分析
Types of Reactions
4-(Sulfamoylamino)phenyl Acetate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The sulfamoylamino group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of 4-(sulfamoylamino)benzoquinone.
Reduction: Formation of 4-(aminophenyl) acetate.
Substitution: Formation of various substituted phenyl acetates depending on the substituent introduced.
科学的研究の応用
4-(Sulfamoylamino)phenyl Acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfamoylamino group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties
作用機序
The mechanism of action of 4-(Sulfamoylamino)phenyl Acetate involves its interaction with specific molecular targets. The sulfamoylamino group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target involved .
類似化合物との比較
Similar Compounds
Phenyl Acetate: Lacks the sulfamoylamino group, making it less versatile in terms of biological activity.
4-Aminophenyl Acetate:
4-(Sulfamoylamino)benzoic Acid: Similar structure but with a carboxylic acid group instead of an acetate group, leading to different chemical properties and uses.
Uniqueness
4-(Sulfamoylamino)phenyl Acetate is unique due to the presence of both the sulfamoylamino and acetate groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.
特性
分子式 |
C8H10N2O4S |
|---|---|
分子量 |
230.24 g/mol |
IUPAC名 |
[4-(sulfamoylamino)phenyl] acetate |
InChI |
InChI=1S/C8H10N2O4S/c1-6(11)14-8-4-2-7(3-5-8)10-15(9,12)13/h2-5,10H,1H3,(H2,9,12,13) |
InChIキー |
KRFUMPPIGKKCAQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=C(C=C1)NS(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


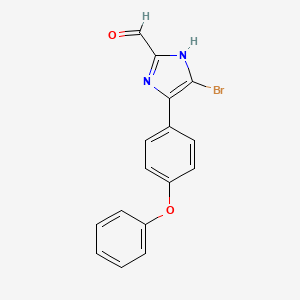

![2-Amino-5-[2-(3-pyridyl)ethyl]-1,3,4-thiadiazole](/img/structure/B15336166.png)
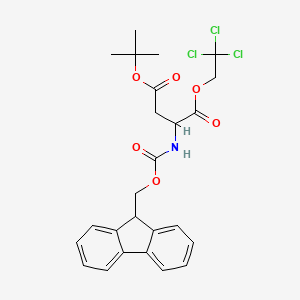
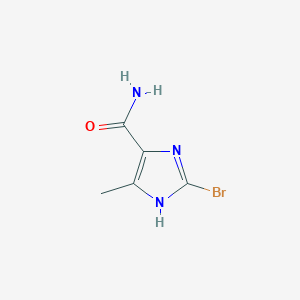
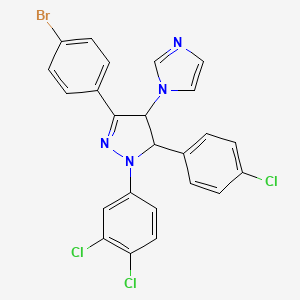
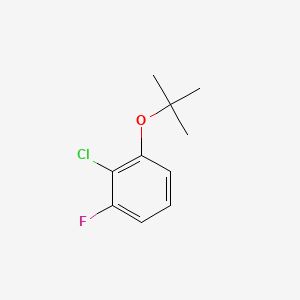
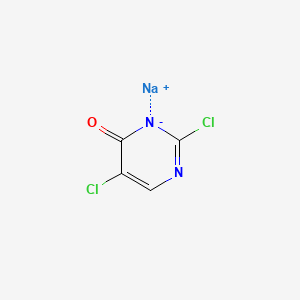
![1,1'-[Methylenebis(oxy)]bis[2,4,6-tribromobenzene]](/img/structure/B15336206.png)

